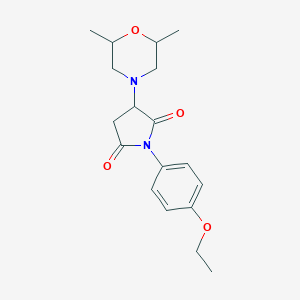![molecular formula C16H18N2 B304471 N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine](/img/structure/B304471.png)
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine, also known as DIMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DIMPA is a tertiary amine that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine is not fully understood, but it is believed to act as a ligand for metal ions and to form complexes with them. The formation of these complexes can lead to changes in the fluorescence properties of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine, which can be used for detection purposes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine have not been extensively studied. However, it has been reported to have low toxicity and to be stable under physiological conditions. It has also been reported to have good solubility in various solvents, which makes it suitable for use in different applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine in lab experiments is its high purity, which ensures reproducibility of results. It is also easy to synthesize and has good solubility in various solvents. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine. One direction is to further investigate its mechanism of action and to explore its potential applications in different fields, such as materials science and biotechnology. Another direction is to synthesize new compounds based on N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine and to study their properties and applications. Additionally, research can be done to optimize the synthesis method of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine and to explore its potential for use in drug discovery and development.
Conclusion:
In conclusion, N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the properties and applications of N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine and its derivatives.
Synthesemethoden
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine has been synthesized using different methods, including the reaction of 4-(1,3-dihydro-2H-isoindol-2-yl)aniline with dimethylamine in the presence of a catalyst. Another method involves the reaction of 4-bromo-N,N-dimethylaniline with 1,3-dihydroisoindolin-2-one in the presence of a base. Both methods have been reported to yield high purity N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine has been used in various scientific research applications, including as a ligand for the detection of metal ions, as a fluorescent probe for the detection of amino acids, and as a reagent for the synthesis of new compounds. N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine has also been used as a precursor for the synthesis of novel fluorescent dyes and as a building block for the synthesis of novel materials.
Eigenschaften
Produktname |
N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-N,N-dimethylamine |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
4-(1,3-dihydroisoindol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H18N2/c1-17(2)15-7-9-16(10-8-15)18-11-13-5-3-4-6-14(13)12-18/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
POORPWLFWGIQIH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N2CC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate](/img/structure/B304391.png)

![3-{[2-(2,4-Dichlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304394.png)
![3-{[2-(2-Chlorophenyl)ethyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304396.png)
![3-[(3-Chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304401.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304403.png)
![2-(6,7-dichloro-1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304407.png)
![2-[1-hydroxy-3-oxo-3,4-dihydro-1,2,4-benzotriazin-2(1H)-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile](/img/structure/B304408.png)
![3-(Cyclooctylamino)-1-[4-[3-(cyclooctylamino)-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304409.png)
![3-(Cyclopentylamino)-1-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304410.png)
![3-{[2-(2-Methoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(2-methoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304411.png)
![3-[2-(4-Methoxyphenyl)ethylamino]-1-[4-[3-[2-(4-methoxyphenyl)ethylamino]-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione](/img/structure/B304412.png)
![3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-dioxo-1-pyrrolidinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B304413.png)